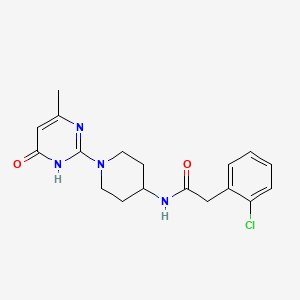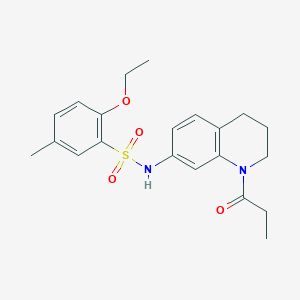
2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystallography and Molecular Interaction
Studies on compounds with similar structural features have provided insights into molecular interactions and crystal structure. For instance, Gelbrich, Haddow, and Griesser (2011) explored the crystal structure of a sulfonylurea derivative, revealing intermolecular hydrogen bonding patterns that contribute to the understanding of molecular assemblies in solids (Gelbrich, Haddow, & Griesser, 2011).
Nonlinear Optical Properties
Nonlinear optical properties of benzenesulfonate derivatives have been investigated for their potential in optical limiting applications, which is crucial for developing protective devices against intense light sources (Ruanwas et al., 2010).
Cognitive Enhancement
Research on benzenesulfonamide derivatives also extends to the field of neuropharmacology, where compounds have been studied for their cognitive-enhancing properties, potentially offering therapeutic benefits for diseases characterized by cognitive deficits (Hirst et al., 2006).
Photodynamic Therapy
The development of photosensitizers for photodynamic therapy, an innovative cancer treatment method, has been explored through the synthesis of zinc phthalocyanine derivatives with benzenesulfonamide groups, demonstrating significant potential due to high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Adrenergic Receptor Agonism
In the search for new therapeutic agents, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been evaluated as human beta3 adrenergic receptor agonists, showing significant selectivity and efficacy, which is important for the treatment of metabolic disorders (Parmee et al., 2000).
Anticancer Activity
The synthesis and evaluation of novel tetrahydroquinoline derivatives bearing sulfonamide moieties for their anticancer properties have led to the identification of compounds with potent activity, underscoring the importance of structural modification in drug discovery (Alqasoumi et al., 2010).
Catalysts for Chemical Reactions
Ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be effective catalysts for the transfer hydrogenation of acetophenone derivatives, illustrating the role of these compounds in facilitating organic transformations (Dayan et al., 2013).
Drug Transport Mechanisms
The understanding of drug transport mechanisms through studies on benzenesulfonamide derivatives has implications for improving drug delivery and efficacy, as demonstrated by research on hepatobiliary transport (Fukuda et al., 2010).
Carbonic Anhydrase Interactions
Investigations into the interactions between human carbonic anhydrases and novel classes of benzenesulfonamides have revealed promising inhibitors with selectivity towards specific isoforms, contributing to the development of therapeutic agents for various diseases (Bruno et al., 2017).
Antimicrobial Activities
The synthesis and antimicrobial efficacy of quinoline-based compounds, including those with benzenesulfonamide groups, have been explored, highlighting their potential in addressing bacterial and fungal infections (Journals, Vora, & Vora, 2012).
P2X7 Nucleotide Receptor Antagonism
Isoquinolines have been studied as antagonists of the P2X7 nucleotide receptor, indicating significant selectivity differences between human and rat receptor homologues, which may inform the development of targeted therapies (Humphreys et al., 1998).
特性
IUPAC Name |
2-ethoxy-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-21(24)23-12-6-7-16-9-10-17(14-18(16)23)22-28(25,26)20-13-15(3)8-11-19(20)27-5-2/h8-11,13-14,22H,4-7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPAFNSNQNLPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)
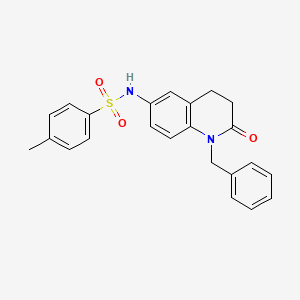
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)


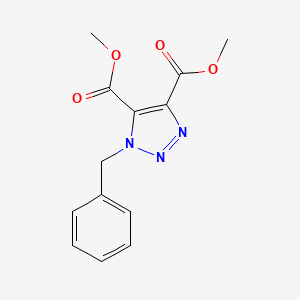

![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)
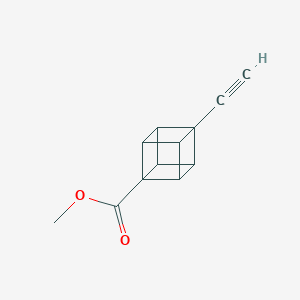
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)
![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)


